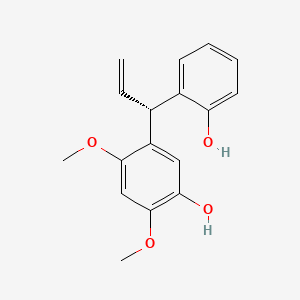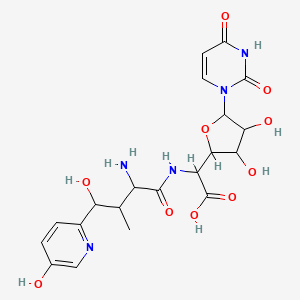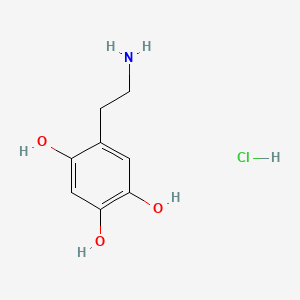
Oxidopamine hydrochloride
概要
説明
オキシドパミン塩酸塩は、6-ヒドロキシドパミン塩酸塩としても知られており、神経毒性を持つ合成有機化合物です。主に、脳内のドーパミン神経細胞とノルアドレナリン神経細胞を選択的に破壊するために、科学研究で使用されます。 この化合物は、パーキンソン病の研究において特に重要であり、黒質緻密部のドーパミン神経細胞を損傷させることで、実験動物にパーキンソン病様症状を誘発することができます .
製法
合成経路と反応条件
オキシドパミン塩酸塩は、ドーパミンから合成されます。このプロセスは、ドーパミンをヒドロキシル化して6-ヒドロキシドパミンを生成し、その後塩酸塩に変換する工程を含みます。 反応条件は、通常、ヒドロキシル化とそれに続く塩形成を促進するために、強力な酸化剤と酸性条件を使用します .
工業生産方法
オキシドパミン塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスは、高純度と高収率を確保するために厳密に管理されています。 再結晶やクロマトグラフィーなどの高度な精製技術を使用して、目的の仕様を満たす最終製品が得られます .
科学的研究の応用
Oxidopamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of oxidative stress and the formation of ROS.
Biology: The compound is employed to investigate the role of dopaminergic neurons in various physiological processes.
Medicine: It is extensively used in the development of animal models for Parkinson’s disease, attention-deficit hyperactivity disorder (ADHD), and Lesch-Nyhan syndrome
作用機序
オキシドパミン塩酸塩は、いくつかの機序を通じてその効果を発揮します。
ROSの生成: この化合物は自動酸化を起こし、細胞損傷を引き起こすROSを生成します。
ミトコンドリアの阻害: 電子伝達鎖の複合体IとIVを阻害し、ミトコンドリアの機能不全を引き起こします.
直接的な神経毒性: この化合物は、酸化ストレスを誘発し、細胞恒常性を乱すことで、ドーパミン神経細胞とノルアドレナリン神経細胞を選択的に破壊します
類似化合物の比較
類似化合物
ドーパミン: オキシドパミン塩酸塩の前駆体であるドーパミンは、様々な神経機能に関与する神経伝達物質です。
ノルアドレナリン: オキシドパミン塩酸塩と構造的に類似しているもう1つの神経伝達物質です。
MPTP(1-メチル-4-フェニル-1,2,3,6-テトラヒドロピリジン): オキシドパミン塩酸塩と同様に、パーキンソン病の動物モデルを作成するために使用される神経毒.
独自性
オキシドパミン塩酸塩は、ドーパミン神経細胞を選択的に破壊する能力においてユニークであり、パーキンソン病研究において貴重なツールとなっています。 ROSを生成し、酸化ストレスを誘発する能力も、他の神経毒とは異なります .
生化学分析
Biochemical Properties
Oxidopamine hydrochloride plays a significant role in biochemical reactions due to its ability to generate reactive oxygen species (ROS) and quinones. It interacts with various enzymes and proteins, including monoamine oxidase, which oxidizes this compound to produce hydrogen peroxide, catecholamine quinones, and ROS . These interactions lead to oxidative stress and cellular damage, which are crucial for studying neurodegenerative diseases.
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It induces cell death through mechanisms involving ROS generation, hydrogen peroxide production, and direct inhibition of mitochondrial function . This compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to the degeneration of dopaminergic neurons and mimicking the pathology of Parkinson’s disease .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It undergoes autoxidation, producing ROS and quinones that cause oxidative damage to cellular components . Additionally, it inhibits mitochondrial complexes I and IV, disrupting the electron transport chain and leading to energy depletion and cell death . These molecular interactions are critical for understanding the neurotoxic effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively unstable and undergoes autoxidation, leading to the continuous production of ROS and quinones . Long-term studies have shown that this compound can cause sustained oxidative stress and progressive neuronal degeneration, making it a valuable tool for studying chronic neurodegenerative processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses can selectively destroy dopaminergic neurons, while higher doses may cause widespread neuronal damage and toxicity . Studies have shown that there are threshold effects, with specific dosages required to induce Parkinson-like symptoms in animal models . High doses can lead to severe adverse effects, including motor deficits and cognitive impairments .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its oxidation and the generation of ROS. It interacts with enzymes such as monoamine oxidase, leading to the production of hydrogen peroxide and quinones . These metabolic reactions contribute to the compound’s neurotoxic effects and are essential for understanding its role in neurodegeneration .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is taken up by dopaminergic neurons via the dopamine transporter, leading to its accumulation in these cells . This selective uptake is crucial for its neurotoxic effects and its use in creating animal models of Parkinson’s disease .
Subcellular Localization
This compound localizes to specific subcellular compartments, including mitochondria and the cytoplasm. Its activity and function are influenced by its localization, as it can directly inhibit mitochondrial complexes and generate ROS within these organelles . Understanding its subcellular localization is essential for elucidating its neurotoxic mechanisms and effects on cellular function .
準備方法
Synthetic Routes and Reaction Conditions
Oxidopamine hydrochloride is synthesized from dopamine. The process involves the hydroxylation of dopamine to produce 6-hydroxydopamine, which is then converted to its hydrochloride salt form. The reaction conditions typically involve the use of strong oxidizing agents and acidic conditions to facilitate the hydroxylation and subsequent salt formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carefully controlled to ensure high purity and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product with the desired specifications .
化学反応の分析
反応の種類
オキシドパミン塩酸塩は、次のようないくつかのタイプの化学反応を起こします。
酸化: 自動酸化を起こし、スーパーオキシドや過酸化水素などの活性酸素種(ROS)を生成することができます.
還元: それほど一般的ではありませんが、特定の条件下で還元反応が起こる可能性があります。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム、その他の強力な酸化剤が一般的に使用されます。
酸性条件: 塩酸や硫酸が反応を促進するために使用されることが多いです。
生成される主な生成物
これらの反応から生成される主な生成物には、オキシドパミン塩酸塩の様々な酸化誘導体が含まれ、それらはさらに反応して複雑な構造を形成することができます。 ROSの生成は、酸化反応の重要な結果です .
科学研究における用途
オキシドパミン塩酸塩は、科学研究において幅広い用途があります。
化学: 酸化ストレスとROS生成のメカニズムを研究するために使用されます。
生物学: この化合物は、様々な生理学的プロセスにおけるドーパミン神経細胞の役割を調査するために使用されます。
類似化合物との比較
Similar Compounds
Dopamine: The precursor to oxidopamine hydrochloride, dopamine is a neurotransmitter involved in various neurological functions.
Norepinephrine: Another neurotransmitter that shares structural similarities with this compound.
MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine): A neurotoxin used to create animal models of Parkinson’s disease, similar to this compound.
Uniqueness
This compound is unique in its ability to selectively destroy dopaminergic neurons, making it an invaluable tool in Parkinson’s disease research. Its capacity to generate ROS and induce oxidative stress also sets it apart from other neurotoxins .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Oxidopamine hydrochloride involves the conversion of dopamine to oxidopamine, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Dopamine", "Sodium periodate", "Sodium metaperiodate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Dopamine is oxidized to oxidopamine using sodium periodate or sodium metaperiodate in water.", "The oxidopamine is then reduced using sodium borohydride in methanol to form the corresponding diol.", "The diol is then treated with hydrochloric acid to form the hydrochloride salt of oxidopamine, which is Oxidopamine hydrochloride." ] } | |
| 28094-15-7 | |
分子式 |
C8H12ClNO3 |
分子量 |
205.64 g/mol |
IUPAC名 |
2-(2,4,5-trihydroxyphenyl)ethylazanium;chloride |
InChI |
InChI=1S/C8H11NO3.ClH/c9-2-1-5-3-7(11)8(12)4-6(5)10;/h3-4,10-12H,1-2,9H2;1H |
InChIキー |
QLMRJHFAGVFUAC-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1O)O)O)CCN.Cl |
正規SMILES |
C1=C(C(=CC(=C1O)O)O)CC[NH3+].[Cl-] |
melting_point |
450 to 451 °F (Decomposes) (NTP, 1992) |
| 28094-15-7 | |
物理的記述 |
6-hydroxydopamine hydrochloride is a beige solid. (NTP, 1992) Beige hygroscopic solid; [CAMEO] Light brown powder; [Sigma-Aldrich MSDS] |
ピクトグラム |
Irritant |
関連するCAS |
1199-18-4 (Parent) |
同義語 |
6 Hydroxydopamine 6-Hydroxydopamine 6-OHDA Hydrobromide, Oxidopamine Hydrochloride, Oxidopamine Oxidopamine Oxidopamine Hydrobromide Oxidopamine Hydrochloride |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
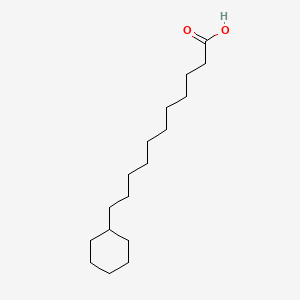
![N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide](/img/structure/B1203194.png)


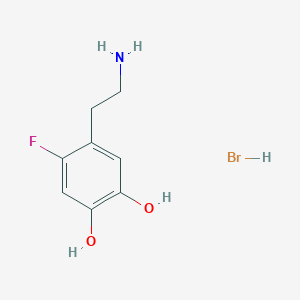

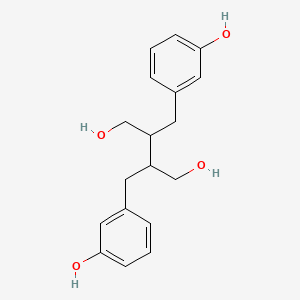
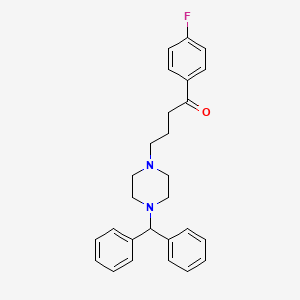
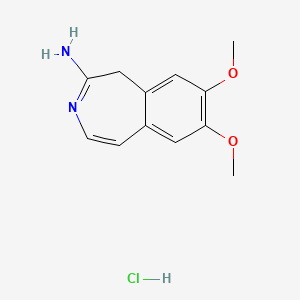

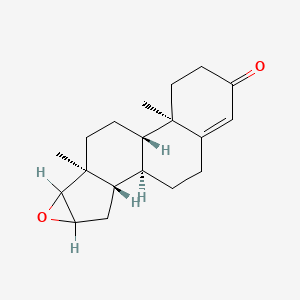
![(6R)-2-methyl-6-[(8R,9S,10R,13R,14S,17R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B1203209.png)
